molecular formula C17H19NO6S B3648209 METHYL 3-(3,4-DIMETHOXYBENZENESULFONAMIDO)-4-METHYLBENZOATE

METHYL 3-(3,4-DIMETHOXYBENZENESULFONAMIDO)-4-METHYLBENZOATE

Cat. No.: B3648209
M. Wt: 365.4 g/mol
InChI Key: CSAKYWAGNGXDPB-UHFFFAOYSA-N
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Description

METHYL 3-(3,4-DIMETHOXYBENZENESULFONAMIDO)-4-METHYLBENZOATE is a sulfonamide derivative featuring a benzoate ester core with a methyl group at the 4-position and a 3,4-dimethoxybenzenesulfonamido moiety at the 3-position. This compound’s structural complexity arises from the interplay of electron-donating methoxy groups on the benzene ring and the sulfonamide functionality, which collectively influence its chemical reactivity, solubility, and biological interactions.

Its methyl ester group improves lipophilicity, which may enhance membrane permeability compared to carboxylic acid analogs .

Properties

IUPAC Name

methyl 3-[(3,4-dimethoxyphenyl)sulfonylamino]-4-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO6S/c1-11-5-6-12(17(19)24-4)9-14(11)18-25(20,21)13-7-8-15(22-2)16(10-13)23-3/h5-10,18H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSAKYWAGNGXDPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC)NS(=O)(=O)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of METHYL 3-(3,4-DIMETHOXYBENZENESULFONAMIDO)-4-METHYLBENZOATE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of 3,4-dimethoxybenzenesulfonyl chloride with 4-methylbenzoic acid in the presence of a base such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF). The reaction conditions are carefully controlled to ensure high yields and purity of the final product .

Chemical Reactions Analysis

METHYL 3-(3,4-DIMETHOXYBENZENESULFONAMIDO)-4-METHYLBENZOATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding sulfonic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamido group, using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

METHYL 3-(3,4-DIMETHOXYBENZENESULFONAMIDO)-4-METHYLBENZOATE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 3-(3,4-DIMETHOXYBENZENESULFONAMIDO)-4-METHYLBENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamido group can form strong hydrogen bonds with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the dimethoxybenzene moiety can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity .

Comparison with Similar Compounds

Electronic Effects :

The 3,4-dimethoxy groups on the benzene ring donate electron density via resonance, stabilizing the sulfonamide moiety and altering its reactivity. This contrasts with compounds like Methyl 3-(chlorosulfonyl)-4-methylbenzoate , where the electron-withdrawing chlorine atom increases electrophilicity, making it more reactive but less stable in biological systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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METHYL 3-(3,4-DIMETHOXYBENZENESULFONAMIDO)-4-METHYLBENZOATE
Reactant of Route 2
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METHYL 3-(3,4-DIMETHOXYBENZENESULFONAMIDO)-4-METHYLBENZOATE

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